molecular formula C23H24N4O3S B2621998 N-(4-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899747-25-2

N-(4-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2621998
CAS No.: 899747-25-2
M. Wt: 436.53
InChI Key: DOITYMKXSOIUHK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a thioacetamide-quinazolinone hybrid compound featuring a hexahydroquinazolinone core modified with a pyridin-4-ylmethyl substituent at the 1-position and a 4-methoxyphenylacetamide group at the 2-thio position. Its synthesis likely involves alkylation of a thiopyrimidinone intermediate with N-(4-methoxyphenyl)-2-chloroacetamide under basic conditions, as analogous methods are reported for related thioacetamide derivatives (e.g., sodium methylate-mediated alkylation of thiopyrimidines ). Structural characterization would rely on NMR (¹H and ¹³C), IR, and mass spectrometry, consistent with protocols for similar compounds .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-30-18-8-6-17(7-9-18)25-21(28)15-31-22-19-4-2-3-5-20(19)27(23(29)26-22)14-16-10-12-24-13-11-16/h6-13H,2-5,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOITYMKXSOIUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS Number: 899747-25-2) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S, with a molecular weight of 436.5 g/mol. The structure features a methoxyphenyl group and a hexahydroquinazoline moiety which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds with phenoxy-N-aroylacetamide scaffolds have demonstrated significant antimicrobial properties against various pathogens .
  • Antidiabetic Effects : Some derivatives have been shown to possess antidiabetic activity by modulating glucose metabolism pathways .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory mediators .
  • Anticancer Potential : Similar compounds have been evaluated for anticancer activity against various cancer cell lines, indicating potential therapeutic applications in oncology .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory responses .
  • Receptor Modulation : It may interact with specific receptors or signaling pathways that regulate cellular responses to stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Hsieh et al., 2012Identified antidiabetic properties in similar phenoxy-N-aroylacetamides .
Rani et al., 2014Reported anti-inflammatory and analgesic activities in related compounds .
Berest et al., 2011Demonstrated antimicrobial and anticancer effects in phenoxy-acetamide derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit significant anticancer properties. For example:

  • Mechanism of Action: The compound is believed to inhibit specific enzymes that are crucial for cancer cell proliferation. In silico studies have shown that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes associated with cancer progression .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Some studies have indicated that similar compounds can modulate neurotransmitter systems and possess neuroprotective effects:

  • Cognitive Impairment: Certain derivatives have been investigated for their ability to enhance cognitive function and may serve as candidates for treating conditions like Alzheimer's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. Its ability to inhibit inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases:

  • Inhibition of Inflammatory Mediators: Research suggests that the compound could inhibit the production of pro-inflammatory cytokines and other mediators involved in chronic inflammation .

Case Studies and Research Findings

StudyFindingsReference
In Silico Docking StudiesDemonstrated potential as a 5-lipoxygenase inhibitor
Anticancer EvaluationSignificant cytotoxic activity against various cancer cell lines
Neuroprotective EffectsPotential enhancement of cognitive functions in preclinical models

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Bulky or polar substituents (e.g., sulfamoylphenyl) correlate with higher melting points (e.g., 315.5°C for Compound 8) due to enhanced intermolecular interactions. The target compound’s pyridinylmethyl group may lower melting points relative to sulfamoyl derivatives.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(4-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

The synthesis typically involves coupling a thiol-containing quinazolinone intermediate with a chloroacetylated aromatic amine. Key steps include:

  • Chloroacetylation : Reacting the pyridinylmethyl-substituted quinazolinone with chloroacetyl chloride in DMF under basic conditions (e.g., K₂CO₃) to form the reactive intermediate .
  • Thioether Formation : Substituting the chlorine atom with a thiol group via nucleophilic displacement using a thiol-containing precursor. Reaction progress is monitored by TLC (e.g., ethyl acetate/hexane, 3:7) .
  • Amide Coupling : Final coupling with 4-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane .
    Purification : Column chromatography (silica gel, gradient elution) yields the pure product, confirmed by melting point and spectroscopic data (IR, NMR) .

Advanced: How do substituent variations on the quinazolinone core impact synthetic yields and biological activity?

Substituents on the quinazolinone ring significantly influence reactivity and bioactivity:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the thiol-reactive site, improving coupling efficiency (e.g., sulfonamide substituents increase yields to 87–91% in analogous compounds) .
  • Steric Effects : Bulky groups (e.g., 4-sulfamoylphenyl) reduce reaction rates, requiring extended reaction times or elevated temperatures .
  • Biological Activity : Thioacetamide-linked quinazolinones show enhanced hypoglycemic activity in murine models compared to non-sulfur analogs. For example, 2-thioquinazolinones demonstrated 40–60% reduction in blood glucose levels in Wistar rats at 50 mg/kg doses .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.5 ppm confirm the pyridinylmethyl group, while δ 6.7–7.8 ppm corresponds to aromatic protons .
    • ¹³C NMR : Signals at ~170 ppm indicate the carbonyl group of the acetamide moiety .
  • IR Spectroscopy : Stretching bands at 1650–1680 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-S) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₅N₄O₃S: 473.16) .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

X-ray crystallography provides atomic-level resolution:

  • Hydrogen Bonding Networks : For analogous amides, N–H⋯O interactions form dimeric R₂²(10) motifs, stabilizing the crystal lattice .
  • Dihedral Angles : Rotational barriers between the quinazolinone core and substituents (e.g., 64.82–80.70° in dichlorophenyl analogs) explain conformational flexibility .
  • Validation of Stereochemistry : Absolute configuration of chiral centers (e.g., pyridinylmethyl orientation) is confirmed via Flack parameters .

Basic: What preliminary biological activities have been reported for this compound class?

Thioacetamide-quinazolinone hybrids exhibit:

  • Hypoglycemic Activity : 50 mg/kg doses reduced blood glucose by 40–60% in Wistar albino mice via PPAR-γ agonism .
  • Antimicrobial Potential : Thiazole-containing analogs (structurally similar) show MIC values of 8–16 µg/mL against S. aureus and E. coli .

Advanced: How can structure-activity relationship (SAR) studies address contradictions in biological data?

Discrepancies in activity (e.g., variable hypoglycemic efficacy) are analyzed via:

  • Substituent Screening : Compare derivatives with EWGs (e.g., –NO₂) versus electron-donating groups (e.g., –OCH₃). For example, methoxy groups enhance solubility but reduce receptor binding .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like PPAR-γ. Pyridinylmethyl groups may occupy hydrophobic pockets, while thioether linkages stabilize binding .
  • Metabolic Stability Assays : Liver microsome studies assess oxidative degradation (e.g., CYP3A4-mediated metabolism) to explain in vivo variability .

Advanced: What strategies improve solubility and formulation stability for in vivo studies?

  • Co-Solvent Systems : Use DMF/water (1:4) or PEG-400 for parenteral administration .
  • Salt Formation : Hydrochloride salts of acetamide derivatives enhance aqueous solubility by 3–5-fold .
  • Lyophilization : Freeze-drying with mannitol or trehalose improves shelf-life (>12 months at 4°C) .

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